molecular formula C21H31N3O3S B11257039 1-[(1-ethyl-1H-indol-5-yl)sulfonyl]-N-(3-methylbutyl)piperidine-3-carboxamide

1-[(1-ethyl-1H-indol-5-yl)sulfonyl]-N-(3-methylbutyl)piperidine-3-carboxamide

Cat. No.: B11257039
M. Wt: 405.6 g/mol
InChI Key: NQPIYPLODPSADU-UHFFFAOYSA-N
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Description

1-[(1-ethyl-1H-indol-5-yl)sulfonyl]-N-(3-methylbutyl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-ethyl-1H-indol-5-yl)sulfonyl]-N-(3-methylbutyl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the sulfonyl and piperidine carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-[(1-ethyl-1H-indol-5-yl)sulfonyl]-N-(3-methylbutyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the sulfonyl group or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can lead to the formation of indole-2-carboxylic acid derivatives .

Scientific Research Applications

1-[(1-ethyl-1H-indol-5-yl)sulfonyl]-N-(3-methylbutyl)piperidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-1H-indol-5-yl)sulfonyl]-N-(3-methylbutyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The indole core can bind to various enzymes and receptors, modulating their activity. The sulfonyl and piperidine carboxamide groups may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1-ethyl-1H-indol-5-yl)sulfonyl]-N-(3-methylbutyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H31N3O3S

Molecular Weight

405.6 g/mol

IUPAC Name

1-(1-ethylindol-5-yl)sulfonyl-N-(3-methylbutyl)piperidine-3-carboxamide

InChI

InChI=1S/C21H31N3O3S/c1-4-23-13-10-17-14-19(7-8-20(17)23)28(26,27)24-12-5-6-18(15-24)21(25)22-11-9-16(2)3/h7-8,10,13-14,16,18H,4-6,9,11-12,15H2,1-3H3,(H,22,25)

InChI Key

NQPIYPLODPSADU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC2=C1C=CC(=C2)S(=O)(=O)N3CCCC(C3)C(=O)NCCC(C)C

Origin of Product

United States

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